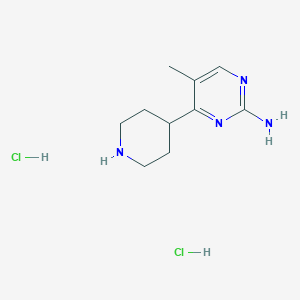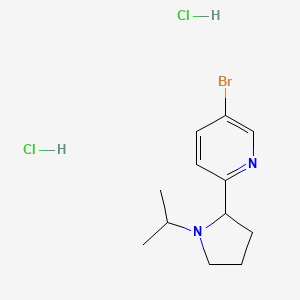
5-Brom-2-(1-Isopropylpyrrolidin-2-yl)pyridin-dihydrochlorid
Übersicht
Beschreibung
5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C12H19BrCl2N2 and its molecular weight is 342.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Analytik
5-Brom-2-(1-Isopropylpyrrolidin-2-yl)pyridin-dihydrochlorid: wird in der pharmazeutischen Analytik als hochwertiger Referenzstandard eingesetzt . Seine Rolle ist entscheidend, um die Genauigkeit und Zuverlässigkeit analytischer Methoden zur Detektion und Quantifizierung pharmazeutischer Verbindungen zu gewährleisten. Diese Verbindung hilft bei der Validierung der Leistung analytischer Geräte und Methoden, was für die Arzneimittelentwicklung und Qualitätskontrolle unerlässlich ist.
Biochemische Forschung
In der Biochemie findet diese Verbindung Anwendung als Forschungschemikalie, insbesondere in Studien, die sich mit molekularen Wechselwirkungen und Reaktionsmechanismen befassen . Sie kann verwendet werden, um biochemische Stoffwechselwege zu untersuchen und die Struktur-Aktivitäts-Beziehungen verwandter biochemischer Verbindungen zu verstehen.
Pharmakologie
Die Verbindung ist in der pharmakologischen Forschung von Bedeutung, wo sie als Vorläufer oder Zwischenprodukt bei der Synthese potenzieller Therapeutika eingesetzt werden kann . Ihre Brom- und Pyridin-Einheiten machen sie zu einem wertvollen Gerüst für die Konstruktion komplexerer Moleküle, die auf biologische Ziele wirken könnten.
Organische Synthese
Organische Chemiker verwenden This compound als Baustein bei der Synthese verschiedener organischer Verbindungen . Seine Anwesenheit in einer Reaktion kann die Bildung von C−N-Bindungen durch Kreuzkupplungsreaktionen beeinflussen, die für die Herstellung einer Vielzahl organischer Produkte von grundlegender Bedeutung sind.
Analytische Chemie
In der analytischen Chemie wird diese Verbindung für die Methodenentwicklung und Kalibrierung von Geräten verwendet . Sie dient als Standard für chromatographische und spektrometrische Verfahren und unterstützt die präzise Messung chemischer Eigenschaften und die Gewährleistung der Integrität analytischer Ergebnisse.
Medizinische Chemie
In der medizinischen Chemie wird die Verbindung auf ihr Potenzial in der Arzneimittelforschung und -entwicklung untersucht . Sie kann an der Synthese neuartiger Medikamentenkandidaten beteiligt sein, insbesondere in den Bereichen, die auf neurologische und entzündliche Erkrankungen abzielen, da ihre strukturellen Merkmale vielen bioaktiven Molekülen ähneln.
Chemieingenieurwesen
Aus chemietechnischer Sicht kann This compound Teil von Studien zur Prozessoptimierung sein . Seine Eigenschaften können analysiert werden, um die Effizienz chemischer Prozesse zu verbessern, wie z. B. Reaktionskinetik, Produktionsvergrößerung und Abfallminimierung.
Eigenschaften
IUPAC Name |
5-bromo-2-(1-propan-2-ylpyrrolidin-2-yl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2ClH/c1-9(2)15-7-3-4-12(15)11-6-5-10(13)8-14-11;;/h5-6,8-9,12H,3-4,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCXESFWPASMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1C2=NC=C(C=C2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-3-(piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1402645.png)
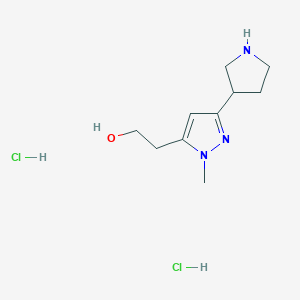
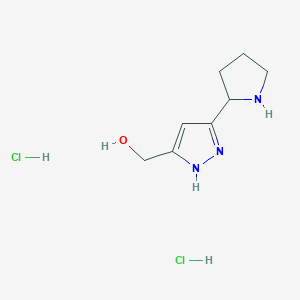
![3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1402650.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1402651.png)



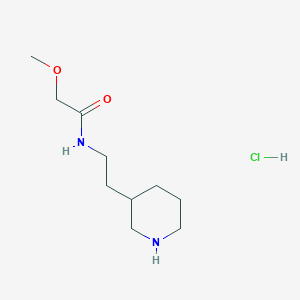
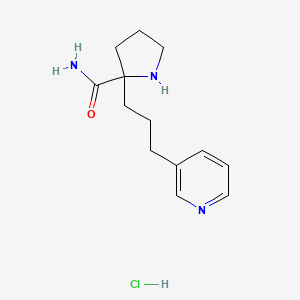
![3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402662.png)

